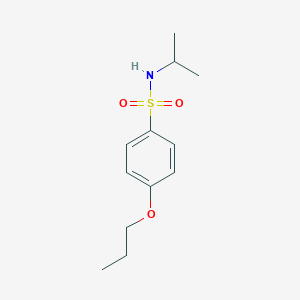

N-isopropyl-4-propoxybenzenesulfonamide

Description

N-Isopropyl-4-propoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by an isopropyl group attached to the sulfonamide nitrogen and a propoxy substituent at the para position of the benzene ring.

Properties

Molecular Formula |

C12H19NO3S |

|---|---|

Molecular Weight |

257.35g/mol |

IUPAC Name |

N-propan-2-yl-4-propoxybenzenesulfonamide |

InChI |

InChI=1S/C12H19NO3S/c1-4-9-16-11-5-7-12(8-6-11)17(14,15)13-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |

InChI Key |

URHMVRRABZRIEW-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in N-Substituents

Example 57 (N-Cyclopropyl Derivative)

A key analog from replaces the isopropyl group with a cyclopropyl moiety (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide). Key differences include:

N-Ethyl or N-Methyl Analogs

Variation in Benzene Ring Substituents

N-(4-Iodophenyl)-4-Isopropylbenzenesulfonamide ()

This compound features an iodine atom on the phenyl ring attached to the sulfonamide nitrogen and an isopropyl group on the benzene ring. Key distinctions from the target compound include:

- Molecular Weight : 401.26 vs. a hypothetical ~300–350 for the target (due to iodine’s high atomic mass).

- Electron Effects : The electron-withdrawing iodine may reduce sulfonamide nitrogen’s basicity, altering receptor binding.

Propoxy vs. Methoxy/Ethoxy Groups

Data Table: Key Properties of Analogous Compounds

Research Findings and Implications

- Bioactivity : The chromen-pyrimidin-substituted sulfonamide in highlights how heterocyclic additions enhance receptor affinity, suggesting that the target compound’s propoxy group could be similarly functionalized.

- Metabolic Stability : Bulkier N-substituents (e.g., isopropyl) may slow hepatic metabolism compared to cyclopropyl or ethyl groups, as seen in related pharmaceuticals.

- Solubility Challenges : Propoxy’s hydrophobicity could necessitate formulation adjustments (e.g., salt formation) to improve bioavailability.

Preparation Methods

Propoxylation of Benzene Derivatives

The para-propoxybenzene intermediate is synthesized via Williamson ether synthesis , though regioselectivity challenges arise due to competing ortho substitution.

Procedure :

-

Substrate Preparation : Phenol reacts with propyl bromide in the presence of a base (e.g., K₂CO₃) in acetone at reflux (50–60°C).

-

Regioselectivity Control : The reaction yields a mixture of ortho- and para-propoxybenzene. Separation via fractional distillation or chromatography is required.

-

Alternative Approach : Using 4-nitrophenol as a starting material allows nitration to direct propoxylation. Subsequent reduction of the nitro group (e.g., hydrogenation with Pd/C) yields para-propoxybenzene.

Challenges :

Sulfonation and Chlorination

Sulfonation introduces the sulfonic acid group para to the propoxy substituent, leveraging the activating nature of the ether group.

Procedure :

-

Sulfonation : 4-Propoxybenzene is treated with fuming sulfuric acid (20% SO₃) at 80–100°C. The para isomer dominates (∼

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.